

Spectroscopic Profile of 4-methyl-1H-1,2,3-triazole: A Technical Guide

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Compound of Interest

Compound Name: 4-methyl-1H-1,2,3-triazole

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-methyl-1H-1,2,3-triazole**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for triazole derivatives. These methodologies, compiled from various scientific sources, offer a robust framework for the characterization of **4-methyl-1H-1,2,3-triazole** and related compounds in a laboratory setting.

Spectroscopic Data Summary

While specific experimental data for **4-methyl-1H-1,2,3-triazole** is not readily available in the public domain, the following tables provide an expected range and pattern of signals based on the analysis of similar triazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for **4-methyl-1H-1,2,3-triazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.5	Singlet	1H	C5-H
~2.3 - 2.5	Singlet	3H	CH ₃
~11.0 - 13.0	Broad Singlet	1H	N-H

Table 2: Predicted ¹³C NMR Spectral Data for **4-methyl-1H-1,2,3-triazole**

Chemical Shift (δ) ppm	Assignment
~140 - 150	C4
~120 - 130	C5
~10 - 15	CH ₃

Table 3: Predicted IR Absorption Bands for **4-methyl-1H-1,2,3-triazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1650 - 1550	Medium-Weak	N=N stretch
1480 - 1400	Medium	C=C stretch (ring)
1250 - 1100	Strong	C-N stretch
900 - 650	Strong	C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data for **4-methyl-1H-1,2,3-triazole**

m/z	Fragmentation
83	$[M]^+$ (Molecular Ion)
55	$[M - N_2]^+$
41	$[M - N_2 - CH_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the synthesized **4-methyl-1H-1,2,3-triazole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- 1H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans is usually required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

- **KBr Pellet Method:** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Thin Film Method:** If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- A background spectrum of the KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

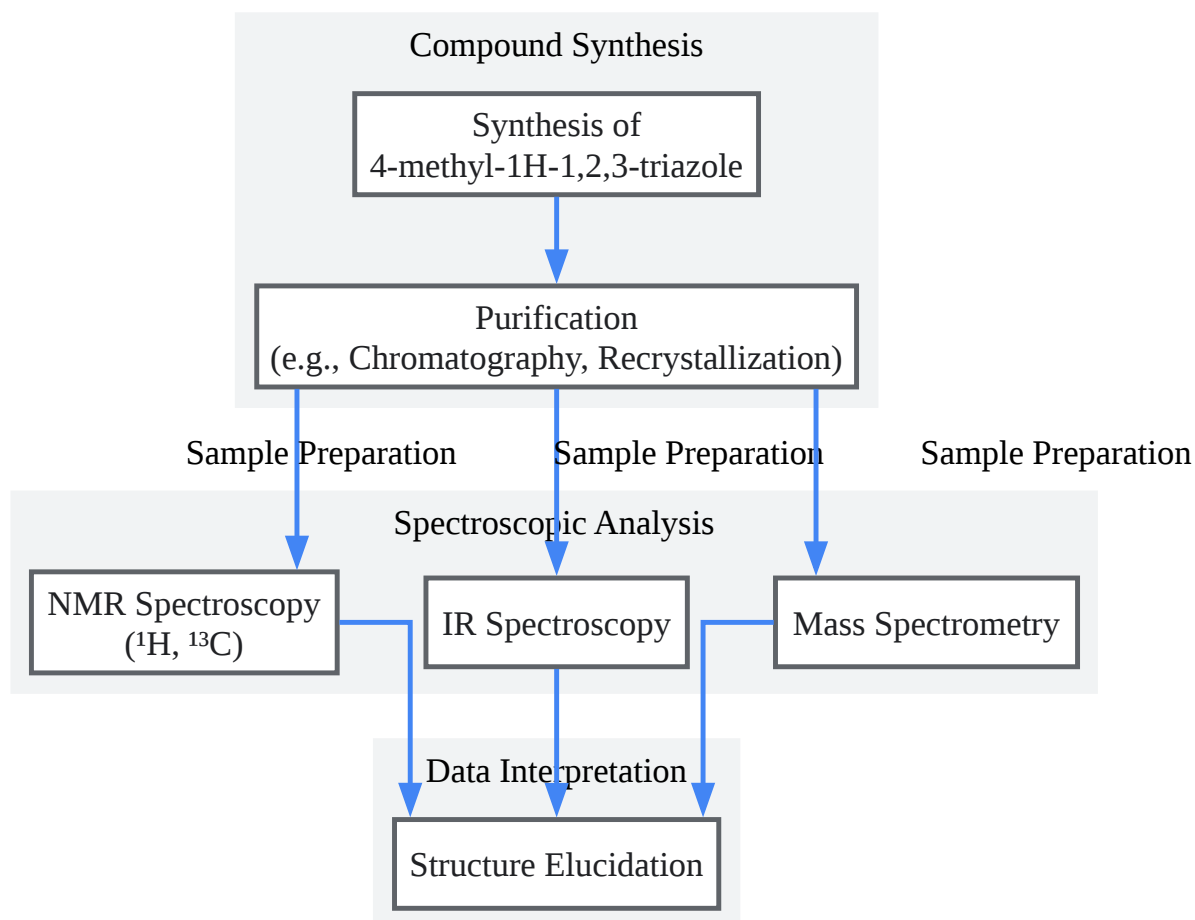
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- **Electron Ionization (EI):** This technique is suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.
- **Electrospray Ionization (ESI):** This is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed into the ion source through a high-voltage capillary.
- The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **4-methyl-1H-1,2,3-triazole**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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